molecular formula C21H25NO5 B250376 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide

Cat. No. B250376
M. Wt: 371.4 g/mol
InChI Key: HWURALGFWGXYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling and is a validated target for treating B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies. By inhibiting BTK, 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide disrupts this signaling pathway and induces cell death in B-cell malignancies.
Biochemical and physiological effects:
4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been well-tolerated and has demonstrated dose-dependent inhibition of BTK activity and downstream signaling pathways. 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown efficacy in reducing tumor growth and prolonging survival in preclinical models of B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also shown good oral bioavailability and a long half-life, which makes it an attractive candidate for clinical development. However, one limitation of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide is its relatively low potency compared to other BTK inhibitors, such as ibrutinib and acalabrutinib. This may limit its efficacy in certain B-cell malignancies and may require higher doses or combination therapy to achieve optimal results.

Future Directions

There are several future directions for the development of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide and other BTK inhibitors. One direction is the evaluation of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in combination with other targeted therapies, such as venetoclax and lenalidomide, to enhance its efficacy and overcome resistance mechanisms. Another direction is the investigation of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide in other B-cell malignancies, such as Waldenström macroglobulinemia and marginal zone lymphoma. Additionally, the development of more potent and selective BTK inhibitors may provide additional treatment options for patients with B-cell malignancies.

Synthesis Methods

The synthesis of 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide involves several steps, starting from commercially available starting materials. The key step involves the formation of the benzamide moiety through a coupling reaction between 3-aminophenol and 4-(2-methoxyethoxy)benzoic acid. The furanyl group is then introduced through a series of reactions, followed by the final coupling with tetrahydrofuran-2-ylmethyl chloride to yield the desired product.

Scientific Research Applications

4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased cell proliferation and increased apoptosis in B-cell malignancies. 4-(2-methoxyethoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide has also been shown to have synergistic effects when combined with other targeted therapies, such as venetoclax and lenalidomide.

properties

Molecular Formula

C21H25NO5

Molecular Weight

371.4 g/mol

IUPAC Name

4-(2-methoxyethoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]benzamide

InChI

InChI=1S/C21H25NO5/c1-24-12-13-26-18-9-7-16(8-10-18)21(23)22-17-4-2-5-19(14-17)27-15-20-6-3-11-25-20/h2,4-5,7-10,14,20H,3,6,11-13,15H2,1H3,(H,22,23)

InChI Key

HWURALGFWGXYNI-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)OCC3CCCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.